4-(4-Fluorophenyl)-3-methylisoxazol-5-amine
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Description
The compound 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the fluorophenyl group suggests potential for various biological activities, as fluorine atoms are often incorporated into pharmaceuticals to enhance their properties.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of various precursors under specific conditions. For instance, the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . Although the exact synthesis of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine has been characterized using various spectroscopic techniques. For example, the structure of 5-(4-fluorophenyl)-1H-pyrazol-3-amine was determined using NMR, MS, FT-IR, and single crystal X-ray diffraction, and further analyzed using density functional theory (DFT) calculations . These techniques could be employed to elucidate the molecular structure of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine, providing insights into its electronic and spatial configuration.
Chemical Reactions Analysis
The reactivity of fluoro-containing heterocyclic compounds can lead to the formation of various derivatives through reactions with different reagents. For instance, pyrazolo[3,4-d]pyrimidines derivatives were synthesized by reacting pyrazolo[3,4-d][1,3]oxazine with primary and secondary amines . This suggests that 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine could also undergo reactions with amines or other nucleophiles to form new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic amines are influenced by their molecular structure. The presence of electronegative atoms such as fluorine can affect the compound's polarity, solubility, and reactivity. The computational analysis, including molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), provides valuable information about the reactivity and interaction of the compound with other molecules . These properties are crucial for understanding the behavior of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine in different environments and could be predictive of its potential applications in medicinal chemistry.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTCHTAPZWBENU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586225 |
Source
|
Record name | 4-(4-Fluorophenyl)-3-methyl-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-3-methylisoxazol-5-amine | |
CAS RN |
915919-94-7 |
Source
|
Record name | 4-(4-Fluorophenyl)-3-methyl-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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